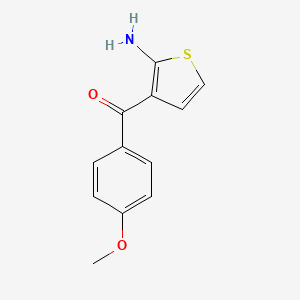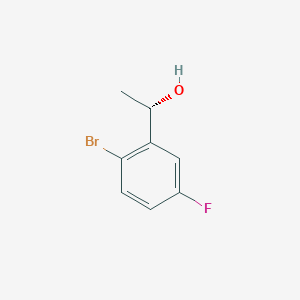
(1S)-1-(2-Bromo-5-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Bromo-5-fluorophenyl)ethanol: is an organic compound characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (2-Bromo-5-fluorophenyl)ethanone. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, yielding the desired alcohol product.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol can be oxidized to form (2-Bromo-5-fluorophenyl)ethanone using oxidizing agents such as trichloroisocyanuric acid (TCCA) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Trichloroisocyanuric acid (TCCA), TEMPO, dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: (2-Bromo-5-fluorophenyl)ethanone.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenyl ethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- 1-(2-Bromo-4-hydroxyphenyl)ethanone
- 1-(5-Amino-2-bromophenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 1-(2-Bromo-6-fluorophenyl)ethanone
Uniqueness: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
(1S)-1-(2-bromo-5-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYZKHFROARHA-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
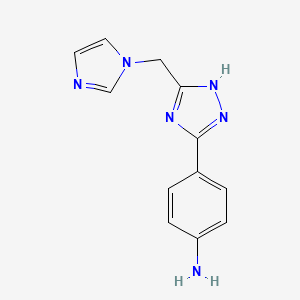
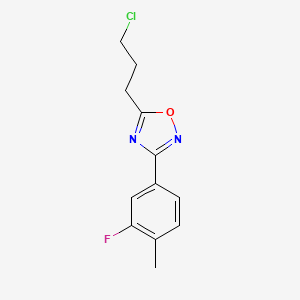
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
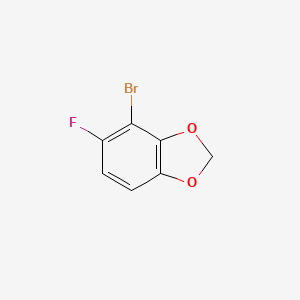
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2402033.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)
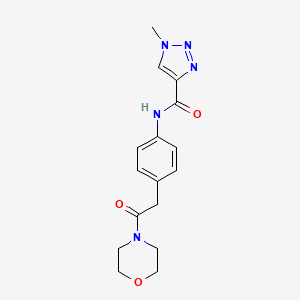


![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)

